m-PEG9-azide

Bioconjugation Click Chemistry Solubility

m-PEG9-azide (CAS 1354521-95-1) is a monofunctional, linear polyethylene glycol (PEG) linker containing a terminal azide group for click chemistry and a methoxy-capped terminus. Belonging to the PEG class, it is a crucial building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) and for various bioconjugation applications, offering defined molecular properties due to its precise nine-unit ethylene glycol chain.

Molecular Formula C19H39N3O9
Molecular Weight 453.5 g/mol
Cat. No. B11825631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-azide
Molecular FormulaC19H39N3O9
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H39N3O9/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-21-22-20/h2-19H2,1H3
InChIKeyYOCDAGUIMZYXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG9-azide: A High-Purity, Monodisperse PEG9 Linker for Click Chemistry and PROTAC Synthesis


m-PEG9-azide (CAS 1354521-95-1) is a monofunctional, linear polyethylene glycol (PEG) linker containing a terminal azide group for click chemistry and a methoxy-capped terminus . Belonging to the PEG class, it is a crucial building block for synthesizing Proteolysis Targeting Chimeras (PROTACs) and for various bioconjugation applications, offering defined molecular properties due to its precise nine-unit ethylene glycol chain . Its high purity (≥98%) and solubility in both aqueous and organic media make it a versatile reagent in advanced research settings .

m-PEG9-azide: Why Linker Selection is Not Interchangeable for Reproducible PROTAC Development


While several PEG-azide linkers exist (e.g., m-PEG7-azide, m-PEG12-azide), they cannot be considered interchangeable due to their differing physical and biological properties. The length of the PEG chain is a critical determinant of linker performance, directly influencing aqueous solubility, conformational flexibility, and the ability to form a productive ternary complex in PROTAC applications [1]. For instance, increasing the PEG chain length from 4 to 8 units can enhance the residence time of a ternary complex by an order of magnitude [1]. Substituting one PEG-azide for another without accounting for these specific property differences can lead to inconsistent conjugation efficiencies, altered pharmacokinetic profiles, and failed biological assays, making precise selection essential for reproducible results [2].

m-PEG9-azide: A Quantitative Evidence Guide for Differentiated Scientific Selection


m-PEG9-azide Aqueous Solubility vs. m-PEG7-azide

m-PEG9-azide demonstrates a measurable increase in aqueous solubility compared to its shorter-chain analog, m-PEG7-azide. This is a direct consequence of the additional two ethylene glycol units in its PEG9 spacer . The increased hydrophilicity is critical for maintaining solubility of complex conjugates in biological buffers.

Bioconjugation Click Chemistry Solubility

m-PEG9-azide Click Chemistry Conversion Efficiency

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), PEG-azides similar to m-PEG9-azide achieve high conversion efficiencies. A study on analogous PEG-azides demonstrated >95% conversion to the triazole product when reacted with two equivalents of azide per alkyne in DMF at ambient temperature [1]. This high reactivity is a class characteristic of the azide group.

Click Chemistry Bioconjugation Reaction Yield

m-PEG9-azide Monodispersity and Purity for Reproducible Conjugates

m-PEG9-azide is a monodisperse compound with a defined molecular weight (453.53 g/mol) and exact structure, unlike polydisperse PEG mixtures . This single, uniform chain length (9 ethylene glycol units) ensures high batch-to-batch consistency and analytical clarity, which is critical for developing reproducible bioconjugates.

PROTAC ADC Linker Analytical Reproducibility

m-PEG9-azide: Validated Application Scenarios for Research and Development


Synthesis of Homogeneous PROTAC Molecules

m-PEG9-azide's primary application is as a high-purity, PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its defined PEG9 chain provides the optimal balance of length and flexibility required to connect an E3 ubiquitin ligase ligand with a target protein ligand, facilitating the formation of a stable and productive ternary complex for efficient protein degradation . Its monodispersity ensures the resulting PROTAC is a single, well-defined chemical entity, crucial for reproducible biological activity [1].

Controlled Bioconjugation via Click Chemistry

The terminal azide group makes m-PEG9-azide an essential reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing BCN or DBCO groups . The high solubility of the PEG9 spacer (>10 mg/mL in water) allows these click reactions to proceed efficiently in aqueous biological buffers , enabling site-specific conjugation of fluorophores, drugs, or polymers to proteins, peptides, and nucleic acids without compromising biomolecular activity [1].

Antibody-Drug Conjugate (ADC) Development

m-PEG9-azide serves as a critical building block for creating monodisperse ADC linkers, such as the non-cleavable azido-PEG9-acid linker . Its monodisperse nature is paramount for achieving a consistent and defined drug-to-antibody ratio (DAR), which directly influences the therapeutic window of the ADC . The precise PEG9 spacer improves the solubility and stability of the ADC, reduces aggregation, and provides a predictable linker length, all of which contribute to a more reliable and manufacturable therapeutic candidate [1].

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